molecular formula C6H3F4NO B1447302 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine CAS No. 1227595-03-0

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine

Cat. No. B1447302
M. Wt: 181.09 g/mol
InChI Key: KOQVCKBMMIHYAS-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine, also known as 2-hydroxy-4-(trifluoromethyl)pyridine, bears the structure of 2-pyridone with an electron-deficient trifluoromethyl group at the 4-position of the pyridyl ring . It is a classic example that exists as tautomers .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method largely depends on the identity of the desired target compound .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine is C6H3F4NO . It contains a pyridine ring with a trifluoromethyl group at the 4-position, a fluorine atom at the 2-position, and a hydroxy group at the 3-position .


Chemical Reactions Analysis

Trifluoromethylpyridines (TFMPs) are important intermediates in the synthesis of various agrochemical and pharmaceutical compounds . They are used as reactants in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

Trifluoromethylpyridines (TFMPs) are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Pharmacophore Design

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine has been explored in the design and synthesis of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The compound's utility stems from its incorporation into tri- and tetra-substituted imidazole scaffolds, demonstrating significant potency and selectivity in inhibiting the p38 MAP kinase by mimicking ATP binding. The structural features of this compound, particularly the pyridine substituents, contribute to high binding selectivity and potency, highlighting its importance in the development of anti-inflammatory agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Fluoroalkylation in Aqueous Media

The compound has been discussed in the context of fluoroalkylation reactions in aqueous media, showcasing the evolving field of incorporating fluorinated functionalities into molecules. These functionalities are crucial in pharmaceuticals, agrochemicals, and materials science due to their impact on the physical, chemical, and biological properties of molecules. The review underscores the environmental-friendly and efficient incorporation of fluorinated groups, including fluoroalkylated components, underlining the compound's relevance in green chemistry initiatives (Song, Han, Zhao, & Zhang, 2018).

Metallation of π-Deficient Heteroaromatic Compounds

Research on the metallation of π-deficient heteroaromatic compounds, including the study of 3-fluoropyridine metallation regioselectivity, provides insights into the synthetic versatility of related compounds. The metallation process, particularly with lithium, allows for the selective introduction of substituents, paving the way for synthesizing variously substituted pyridines. This area of study is essential for understanding the chemical behavior and potential applications of fluorinated pyridines in synthetic organic chemistry (Marsais & Quéguiner, 1983).

Safety And Hazards

Trifluoromethylpyridines are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They are classified as flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-3-1-2-11-5(4(3)12)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQVCKBMMIHYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276546
Record name 4-Fluoro-2-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine

CAS RN

1227595-03-0
Record name 4-Fluoro-2-(trifluoromethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227595-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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